Dibekacin sulfate - 58580-55-5

Dibekacin sulfate

Catalog Number: EVT-267669
CAS Number: 58580-55-5
Molecular Formula: C18H37N5O12S2
Molecular Weight: 547.578
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibekacin sulfate is an aminoglycoside antibiotic, a class of potent bactericidal agents primarily effective against aerobic, gram-negative bacteria. [, , , ] While clinically relevant for its antimicrobial properties, this report specifically addresses its research applications beyond direct therapeutic use.

Mechanism of Action

Dibekacin sulfate, like other aminoglycosides, exerts its bactericidal effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [] This interaction disrupts protein synthesis by interfering with the translation process. [] This ultimately leads to bacterial cell death, making dibekacin sulfate effective against a range of gram-negative bacteria.

Physical and Chemical Properties Analysis
  • Solubility: Dibekacin sulfate exhibits solubility in water. []
  • Stability: Research indicates that dibekacin sulfate demonstrates stability under various conditions:
    • Heat Sterilization: Maintains potency after heat sterilization when incorporated into a gauze tampon. []
    • Long-Term Storage: Exhibits stability during long-term storage in a gauze tampon. []
    • Temperature and Humidity: Generally stable under various temperature and humidity conditions, except for specific formulations. []
  • Light Sensitivity: Dibekacin sulfate can degrade upon prolonged exposure to light, leading to a reduction in potency. [, ] This degradation can't be completely prevented by the antioxidant tocopherol. []
Applications
  • In Vitro Studies:
    • Cytotoxicity Assessment: Used as a reference antibiotic to assess the cytotoxicity of other topical antibiotics on cultured ocular surface cell lines. [] This allows researchers to compare the potential for ocular toxicity among different antibiotics.
    • Bacterial Colonization Studies: Dibekacin sulfate's antimicrobial properties make it a valuable tool for investigating bacterial colonization and its prevention. []
      • Evaluated for its ability to prevent bacterial colonization of fibrin glue, a surgical adhesive. []
      • Results showed that adding dibekacin sulfate to fibrin glue reduced the likelihood of bacterial colonization in vitro. []
  • In Vivo Studies:
    • Animal Models of Infection:
      • Employed in a mouse model to investigate the in vivo efficacy of dibekacin sulfate derivatives against Pseudomonas aeruginosa infection. []
    • Pharmacokinetic Studies:
      • Utilized to study the pharmacokinetics of dibekacin sulfate released from a coated indwelling catheter in rats. []
      • Findings indicated sustained release of dibekacin sulfate from the catheter, demonstrating its potential for preventing catheter-associated urinary tract infections. []
    • Ototoxicity Research:
      • Used as a reference aminoglycoside to compare vestibular toxicity with other drugs, like habekacin sulfate and cisplatin. [] This research helps understand the potential for inner ear damage associated with different drug classes.
      • Investigated for its potential to induce equilibrium disturbances, a known side effect of aminoglycosides, in animal models. [] This research contributes to understanding the mechanisms underlying aminoglycoside-induced ototoxicity.
  • Pharmaceutical Development:
    • Topical Formulations: Researched for developing stable and effective topical formulations, such as ointments and viscous solutions. [, ]
      • Investigated the stability of dibekacin sulfate ointment prepared with various bases (macrogol ointment, white petrolatum, hydrophilic ointment) under different storage conditions. []
      • Developed a viscous solution of dibekacin sulfate for treating mouth and throat wounds, demonstrating its potential for localized drug delivery. []
    • Medical Devices:
      • Incorporated into a gauze tampon to prevent bacterial infection after chronic sinusitis surgery, highlighting its potential for localized infection control in medical devices. []
      • Coated onto indwelling catheters to prevent catheter-associated urinary tract infections. []
  • Basic Biological Research:
    • Oocyte Meiotic Maturation: Used as an antimicrobial agent in in vitro maturation media for bovine oocytes. [] While not directly involved in the research question, it highlights its use in maintaining sterility during cell culture procedures.

Kanamycin (KM)

Compound Description: Kanamycin is an aminoglycoside antibiotic. Like dibekacin sulfate, it is known for its ototoxic effects, particularly when administered with furosemide.

Furosemide (F)

Compound Description: Furosemide is a loop diuretic. Research indicates that its subsequent administration following aminoglycoside antibiotics, including dibekacin sulfate, can exacerbate ototoxic effects. This interaction is particularly relevant in clinical settings, necessitating careful monitoring and potentially alternative treatment strategies to mitigate risks.

Gentamicin (GM)

Compound Description: Gentamicin, an aminoglycoside antibiotic, has shown greater ototoxicity compared to dibekacin sulfate in studies using cynomolgus monkeys. This difference in ototoxic potential between the two aminoglycosides underscores the need for careful selection and dosage adjustments based on individual patient factors and the specific antibiotic used.

Habekacin Sulfate

Compound Description: Habekacin sulfate is another aminoglycoside antibiotic. Comparative studies investigating vestibular toxicity in rats and frogs have revealed differences in potency between habekacin sulfate, dibekacin sulfate, and cisplatin.

Cisplatin

Compound Description: Cisplatin, a platinum-based chemotherapy drug, was included in vestibular toxicity studies alongside dibekacin sulfate and habekacin sulfate. These studies provide insights into the comparative toxicity profiles of different drug classes, aiding clinicians in making informed decisions when considering potential side effects.

Streptomycin Sulfate (SM)

Compound Description: Streptomycin sulfate, an aminoglycoside, was frequently associated with equilibrium disturbances, often exceeding those caused by hearing impairment. This observation highlights the specific vestibular risks associated with streptomycin compared to other aminoglycosides.

Amikacin (Aminodeoxy Kanamycin, AKM)

Compound Description: Amikacin (AKM), another aminoglycoside antibiotic, was used in combination with kanamycin and dibekacin sulfate in one case study on equilibrium disturbances. This case highlights the potential for additive or synergistic ototoxic effects when multiple aminoglycosides are used concurrently.

Netilmicin Sulfate

Compound Description: Netilmicin sulfate is an aminoglycoside antibiotic that, along with dibekacin sulfate, was compared to levofloxacin for preventing urinary tract infections (UTIs). The study found single-day oral administration of levofloxacin to be superior to a single intramuscular injection of either netilmicin sulfate or dibekacin sulfate for UTI prevention, with a lower probability of adverse effects.

Levofloxacin (LVFX)

Compound Description: Levofloxacin, a fluoroquinolone antibiotic, demonstrated superior efficacy and fewer side effects compared to single-dose intramuscular injections of either netilmicin sulfate or dibekacin sulfate for preventing UTIs following urogenital examinations. This finding suggests that levofloxacin could be a preferable option for UTI prophylaxis in this context, particularly due to its convenient oral route of administration and favorable side effect profile.

Dibekacin-di-N-methanesulfonate

Compound Description: This compound is an N-alkylsulfonate derivative of dibekacin sulfate. It demonstrated reduced nephrotoxicity in rats compared to the parent compound. It exhibited in vitro bioactivity but lacked in vivo activity against Pseudomonas aeruginosa in mice.

Disodium and Dipotassium Dibekacin-di-N-ethanesulfonate Sesquisulfates

Compound Description: These are N-alkylsulfonate derivatives of dibekacin sulfate that showed lower nephrotoxicity than the original dibekacin sulfate in rats. They also demonstrated better in vivo antibacterial activity compared to dibekacin-di-N-methanesulfonate.

Properties

CAS Number

58580-55-5

Product Name

Dibekacin sulfate

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

Molecular Formula

C18H37N5O12S2

Molecular Weight

547.578

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1

InChI Key

GXKUKBCVZHBTJW-PMAQWHKESA-L

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.